N-(4-ethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
The synthesis of N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiadiazole intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the triazolothiadiazine ring system .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has shown potential in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with molecular targets such as kinases and enzymes. It binds to the active sites of these proteins, inhibiting their activity and thereby affecting cellular pathways involved in disease progression . The compound’s ability to form stable complexes with these targets is crucial for its biological activity.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazolopyrazines, which share structural similarities but differ in their substituent groups and biological activities. For example:
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Known for their energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Studied for their potential as kinase inhibitors in cancer therapy
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5O2S/c1-3-17-9-13-20(14-10-17)27-25(32)23-22(18-11-15-21(33-2)16-12-18)30-31-24(28-29-26(31)34-23)19-7-5-4-6-8-19/h4-16,22-23,30H,3H2,1-2H3,(H,27,32) |
InChI Key |
XWUJVIDHMKBFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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